molecular formula C12H18BrNO2 B2522907 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide

Cat. No.: B2522907
M. Wt: 288.18 g/mol
InChI Key: QOYGBUAAWCEXPD-UHFFFAOYSA-N
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Description

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a tetrahydronaphthalene backbone, with two hydroxyl groups positioned at the 2 and 3 locations, and is stabilized as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the dimethylamino and hydroxyl groups. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the dimethylamino group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce simpler hydrocarbon derivatives.

Scientific Research Applications

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxyl groups may also play a role in binding to active sites or facilitating redox reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar chemical reactivity.

    Naphthoquinones: Structurally related due to the naphthalene backbone and hydroxyl groups.

Uniqueness

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various specialized applications in research and industry.

Properties

IUPAC Name

6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10;/h6-7,10,14-15H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGBUAAWCEXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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